2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzyme activity. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. The presence of the 3,5-dichlorophenyl group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
IUPAC Name |
2-amino-N-[(3,5-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVECMDFDJTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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